molecular formula C14H11F3O B1381258 1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene CAS No. 1803566-84-8

1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene

Cat. No.: B1381258
CAS No.: 1803566-84-8
M. Wt: 252.23 g/mol
InChI Key: QPUKMAPUNVVQHS-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a difluoromethyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzyloxy)-4-(difluoromethyl)-2-fluorobenzene typically involves the introduction of the difluoromethyl group into the benzene ring. One common method is the radical difluoromethylation of a suitable precursor, such as a benzyloxy-substituted fluorobenzene. This process often employs difluoromethylating agents like difluoromethyl bromide or difluoromethyl iodide under radical conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient and scalable synthesis. The use of metal catalysts, such as copper or iron, can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(benzyloxy)-4-(difluoromethyl)-2-fluorobenzene exerts its effects depends on its specific application. In drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable moiety in medicinal chemistry .

Comparison with Similar Compounds

  • 1-(Benzyloxy)-2-(difluoromethyl)benzene
  • 1-(Benzyloxy)-4-(trifluoromethyl)-2-fluorobenzene
  • 1-(Benzyloxy)-4-(methyl)-2-fluorobenzene

Uniqueness: 1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene is unique due to the presence of both a difluoromethyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

4-(difluoromethyl)-2-fluoro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUKMAPUNVVQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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